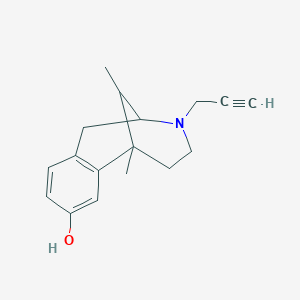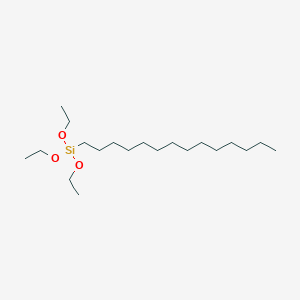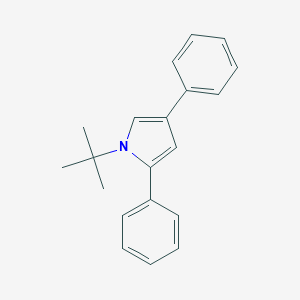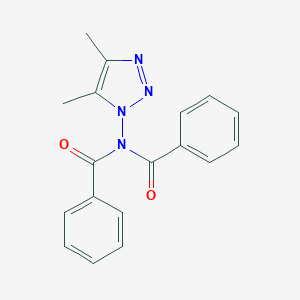
N-Propynylnormetazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propynylnormetazocine, also known as NPN, is a synthetic opioid drug that has been used in scientific research for its unique pharmacological properties. It was first synthesized in the 1970s as a potential analgesic drug, but its use was limited due to its potent hallucinogenic effects. However, recent studies have shown that NPN has potential as a research tool for studying the brain's opioid system and its involvement in pain perception and addiction.
Mecanismo De Acción
N-Propynylnormetazocine acts on the kappa opioid receptor in the brain, which is involved in the regulation of pain perception, mood, and addiction. Activation of the kappa receptor by N-Propynylnormetazocine results in the inhibition of neurotransmitter release, leading to analgesic and hallucinogenic effects. However, the exact mechanism of action of N-Propynylnormetazocine is not fully understood and requires further research.
Efectos Bioquímicos Y Fisiológicos
N-Propynylnormetazocine has been shown to have both analgesic and hallucinogenic effects. It has been found to produce dose-dependent analgesia in animal models, with a potency similar to that of morphine. However, it also produces potent hallucinogenic effects, including visual and auditory distortions, which limit its use as a therapeutic drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Propynylnormetazocine has several advantages as a research tool, including its high affinity for the kappa opioid receptor and its unique pharmacological properties. However, its potent hallucinogenic effects and limited availability make it difficult to use in certain experiments. Additionally, its use in animal models raises ethical concerns due to the potential for adverse effects.
Direcciones Futuras
There are several future directions for research on N-Propynylnormetazocine. One area of interest is the development of analogs with improved pharmacological properties and reduced hallucinogenic effects. Another area of research is the study of the role of the kappa opioid receptor in addiction and its potential as a target for therapeutic intervention. Additionally, further research is needed to fully understand the mechanism of action of N-Propynylnormetazocine and its effects on pain perception and other physiological processes.
Métodos De Síntesis
N-Propynylnormetazocine is synthesized by modifying the chemical structure of the opioid drug, ketazocine. The process involves the addition of a propynyl group to the nitrogen atom of the ketazocine molecule, resulting in the formation of N-Propynylnormetazocine. The synthesis method is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-Propynylnormetazocine has been used in scientific research to study the brain's opioid system and its involvement in pain perception and addiction. It has been shown to have unique pharmacological properties, including high affinity for the kappa opioid receptor and low affinity for the mu and delta opioid receptors. This makes it a valuable tool for studying the effects of kappa receptor activation on pain perception and addiction.
Propiedades
Número CAS |
15891-46-0 |
|---|---|
Nombre del producto |
N-Propynylnormetazocine |
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
1,13-dimethyl-10-prop-2-ynyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H21NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h1,5-6,11-12,16,19H,7-10H2,2-3H3 |
Clave InChI |
DXRSDIZZXLDAAH-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)
